molecular formula C11H17N5 B11729948 N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-4-amine

N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-4-amine

Cat. No.: B11729948
M. Wt: 219.29 g/mol
InChI Key: SNPAOCJCYCLYAN-UHFFFAOYSA-N
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Description

N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family, which is characterized by a five-membered ring structure containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-4-amine typically involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with 1,5-dimethyl-1H-pyrazol-4-amine under suitable conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as microwave-assisted synthesis and the use of eco-friendly solvents, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, in medicinal chemistry, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-1H-pyrazole-4-amine: Similar structure but lacks the ethyl group on the pyrazole ring.

    1-Ethyl-3-methyl-1H-pyrazole-4-amine: Similar structure but has a different substitution pattern on the pyrazole ring.

    1,5-Dimethyl-1H-pyrazole-4-carbaldehyde: Precursor in the synthesis of the target compound.

Uniqueness

N-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and methyl groups on the pyrazole ring can influence its reactivity and interaction with molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H17N5

Molecular Weight

219.29 g/mol

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine

InChI

InChI=1S/C11H17N5/c1-4-16-8-10(6-14-16)5-12-11-7-13-15(3)9(11)2/h6-8,12H,4-5H2,1-3H3

InChI Key

SNPAOCJCYCLYAN-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNC2=C(N(N=C2)C)C

Origin of Product

United States

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